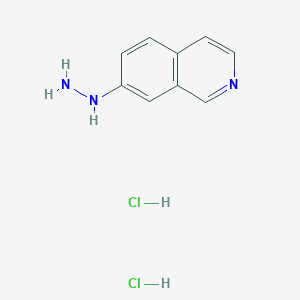
7-Hydrazinylisoquinoline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Hydrazinylisoquinoline dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydrazinylisoquinoline dihydrochloride typically involves the reaction of isoquinoline derivatives with hydrazine. The process may include steps such as nitration, reduction, and subsequent reaction with hydrazine to introduce the hydrazinyl group. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: 7-Hydrazinylisoquinoline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while substitution reactions can produce a variety of isoquinoline derivatives .
Aplicaciones Científicas De Investigación
7-Hydrazinylisoquinoline dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-hydrazinylisoquinoline dihydrochloride involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, inhibiting their activity or altering their function. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparación Con Compuestos Similares
7-Hydrazinylquinoline: Similar in structure but lacks the isoquinoline framework.
7-Aminoisoquinoline: Contains an amino group instead of a hydrazinyl group.
Isoquinoline: The parent compound without any substituents.
Uniqueness: 7-Hydrazinylisoquinoline dihydrochloride is unique due to its specific hydrazinyl substitution on the isoquinoline ring. This modification imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C9H11Cl2N3 |
|---|---|
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
isoquinolin-7-ylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-12-9-2-1-7-3-4-11-6-8(7)5-9;;/h1-6,12H,10H2;2*1H |
Clave InChI |
RRJOMMJQNIBOHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CN=C2)NN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



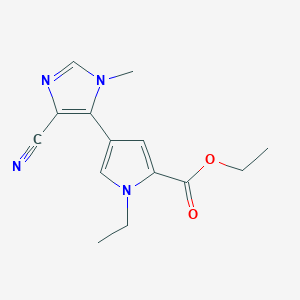
![7-Bromo-3-cyclopropyl-8-methyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B13977749.png)
![tert-butyl (1-(4-(2-(2-aminopyridin-3-yl)-5-chloro-3H-imidazo[4,5-b]pyridin-3-yl)phenyl)cyclobutyl)carbamate](/img/structure/B13977752.png)
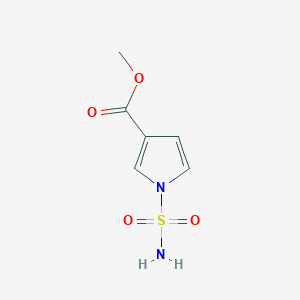
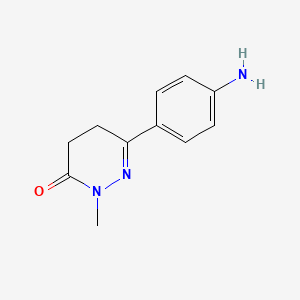
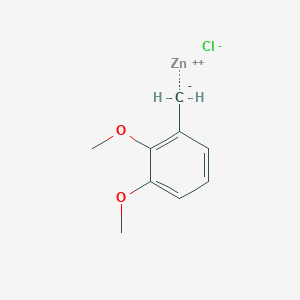

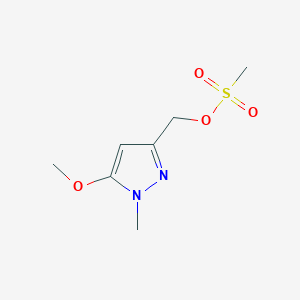

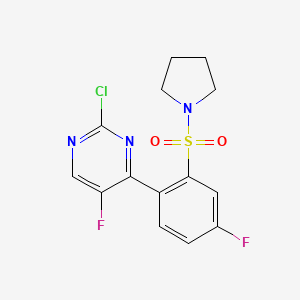
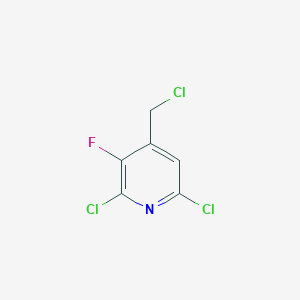
![3-[8-(3,4-dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-N,N-dimethylbenzamide](/img/structure/B13977793.png)
![[1,2,4]Triazolo[1,5-c]quinazoline-2,5(3H,6H)-dione](/img/structure/B13977800.png)
